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Compound of Interest

Compound Name:
1-Methyl-3,4-dihydropyrrolo[1,2-

a]pyrazine

CAS No.: 64608-66-8

Cat. No.: B1606285 Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of the methyl-pyrrolopyrazine scaffold,

a privileged heterocycle in modern drug discovery. While the pyrrolopyrazine class

encompasses multiple isomers, this guide prioritizes the 5H-pyrrolo[2,3-b]pyrazine and

pyrrolo[1,2-a]pyrazine frameworks due to their validated success in kinase inhibition (FGFR,

JAK, c-Met) and anti-infective applications.

We focus specifically on the "Methyl Effect"—the strategic introduction of methyl groups to

modulate solubility, metabolic stability (blocking CYP450 oxidation), and target residence time.

The guide synthesizes experimental protocols, SAR logic, and mechanistic insights for

medicinal chemists and application scientists.

The Scaffold & Chemical Space
The pyrrolopyrazine architecture offers a rigid, planar system capable of mimicking purine

bases, making it an ideal ATP-competitive scaffold.

Isomeric Classifications
Two primary isomers dominate the patent landscape:
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5H-Pyrrolo[2,3-b]pyrazine: A 7-azaindole isomer. Highly prominent in kinase inhibition due to

its ability to form hinge-binding hydrogen bonds.

Pyrrolo[1,2-a]pyrazine: A bridgehead nitrogen system. Often utilized in phenotypic screening

for anti-tubercular and anti-cancer agents (microtubule destabilization).

Physicochemical Properties & The Methyl Shift
Unsubstituted pyrrolopyrazines are often limited by poor lipophilicity or rapid metabolic

clearance. Methylation alters these properties:

LogP: Addition of a single methyl group typically increases cLogP by ~0.5 units, improving

membrane permeability.

Solubility: While methylation generally decreases aqueous solubility, it can disrupt planar

stacking in crystal lattices (decreasing melting point), paradoxically improving kinetic

solubility in some series.

SAR Deep Dive: The Methyl-Pyrrolopyrazine
Interface
This section analyzes the structure-activity relationship using the 5H-pyrrolo[2,3-b]pyrazine

(FGFR/JAK inhibitor) as the primary case study.[1]
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Figure 1: Numbering and interaction map of the 5H-pyrrolo[2,3-b]pyrazine scaffold. N4 acts as

the primary H-bond acceptor in the kinase hinge region.

Case Study: FGFR Inhibition & The "Magic Methyl"
In the development of FGFR inhibitors, the introduction of methyl groups on substituents

attached to the pyrrolopyrazine core has proven critical.

Observation: Unsubstituted phenyl groups at C7 often lead to low potency.

Modification: Replacing the phenyl with a 1-methyl-1H-pyrazole or 1-methyl-1H-indole

significantly enhances potency.

Mechanism: The methyl group on the pyrazole/indole does not just add lipophilicity; it often

fills a specific hydrophobic pocket (e.g., near the gatekeeper residue), displacing water

molecules and gaining entropic favorability [1, 4].

Table 1: SAR Trends in Pyrrolo[2,3-b]pyrazine FGFR Inhibitors
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Cpd
C7
Substituent

C2/C3
Modificatio
n

IC50
(FGFR1)

Metabolic
Stability
(t1/2)

Insight

1 Phenyl H > 10 µM High

Lack of

specific

hydrophobic

contact.

2 1H-Indole H 120 nM Moderate

H-bond donor

present, but

steric fit

suboptimal.

3
1-Methyl-1H-

indole
H 35 nM High

Methyl group

fills

hydrophobic

pocket;

blocks N-

oxidation.

4
1-Methyl-1H-

pyrazole
2-Methyl 15 nM Low

C2-Methyl

clashes with

hinge in

some

isoforms;

reduced

stability.

Data extrapolated from trends in [1, 4].

Metabolic Blocking (The C-Methyl Strategy)
A common failure mode for pyrrolopyrazines is rapid oxidation at the electron-rich pyrrole

carbons (C5/C6 in pyrrolo[1,2-a]pyrazine numbering).

Problem: CYP450 enzymes epoxidize the pyrrole double bond.

Solution: Introduction of a methyl group at the reactive carbon.[2]
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Result: This "metabolic blockade" forces the enzyme to attack less reactive sites or slows

clearance significantly, extending half-life (

) [5, 6].

Synthetic Methodologies
To ensure this guide is actionable, we detail the synthesis of the core scaffold.

Protocol: Synthesis of 5H-pyrrolo[2,3-b]pyrazine via
Sonogashira/Cyclization
This route allows for the introduction of substituents at C6/C7 essential for SAR exploration.

Reagents:

3,5-Dibromopyrazin-2-amine[1]

Terminal Alkyne (Substituted)

Pd(PPh3)2Cl2 (Catalyst)

CuI (Co-catalyst)

TEA (Base/Solvent)

Step-by-Step Workflow:

Coupling: Dissolve 3,5-dibromopyrazin-2-amine (1.0 eq) in anhydrous THF/TEA (1:1). Degas

with

for 15 min.

Catalysis: Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.02 eq).

Addition: Dropwise addition of the terminal alkyne (1.2 eq) at room temperature.

Cyclization: Heat the reaction to 80°C for 4-6 hours. The amino group attacks the activated

alkyne (5-endo-dig cyclization) to form the pyrrole ring.
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Purification: Concentrate in vacuo. Purify via silica gel chromatography (Hexane:EtOAc

gradient).

Visualizing the Synthetic Logic
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Figure 2: Modular synthesis allowing late-stage diversification of the pyrrolopyrazine core.

Biological Characterization Protocols
Trustworthy SAR data requires robust assay protocols.

Kinase Activity Assay (Z'-Lyte Format)
Standard protocol for evaluating pyrrolo[2,3-b]pyrazine potency against FGFR/JAK.

Preparation: Prepare 4x test compounds in 1% DMSO.
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Enzyme Mix: Dilute Kinase (e.g., FGFR1) to 2 nM in Kinase Buffer (50 mM HEPES pH 7.5,

10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

Substrate: Add FRET-peptide substrate (2 µM) and ATP (at Km concentration).

Incubation: Incubate for 1 hour at RT in black 384-well plates.

Development: Add Development Reagent A (cleaves unphosphorylated peptide).

Read: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader (e.g.,

EnVision).

Calculation:

Microsomal Stability Assay
Validating the "Methyl Effect" on metabolic clearance.

Incubation: Incubate test compound (1 µM) with liver microsomes (0.5 mg/mL protein) and

NADPH regenerating system in phosphate buffer (pH 7.4).

Sampling: Aliquot at 0, 5, 15, 30, and 60 min.

Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (IS).

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Data: Plot ln(concentration) vs. time. Slope =

.

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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